molecular formula C16H9FO3 B5649643 2-(2-fluorophenyl)-3-hydroxynaphthoquinone

2-(2-fluorophenyl)-3-hydroxynaphthoquinone

Cat. No. B5649643
M. Wt: 268.24 g/mol
InChI Key: YZJONONENOKUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenyl)-3-hydroxynaphthoquinone, also known as Fhquinone, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. Fhquinone is a member of the naphthoquinone family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-3-hydroxynaphthoquinone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 2-(2-fluorophenyl)-3-hydroxynaphthoquinone has also been found to inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial replication.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)-3-hydroxynaphthoquinone has been shown to induce apoptosis in cancer cells by activating the caspase pathway and increasing the levels of ROS. It has also been found to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. 2-(2-fluorophenyl)-3-hydroxynaphthoquinone has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-fluorophenyl)-3-hydroxynaphthoquinone is its broad spectrum of biological activities, which makes it a versatile compound for scientific research. However, one limitation is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

Future research on 2-(2-fluorophenyl)-3-hydroxynaphthoquinone could focus on its potential therapeutic applications in cancer and bacterial infections. Studies could also investigate the mechanism of action of 2-(2-fluorophenyl)-3-hydroxynaphthoquinone in more detail, as well as its pharmacokinetics and toxicity in animal models. The development of more soluble derivatives of 2-(2-fluorophenyl)-3-hydroxynaphthoquinone could also be explored to improve its efficacy in lab experiments and potential clinical applications.
In conclusion, 2-(2-fluorophenyl)-3-hydroxynaphthoquinone is a synthetic compound that has shown promise in scientific research due to its diverse biological activities. Its potential therapeutic applications in cancer and bacterial infections make it a subject of interest for future studies. Further research on 2-(2-fluorophenyl)-3-hydroxynaphthoquinone could lead to the development of new treatments for these diseases.

Synthesis Methods

The synthesis of 2-(2-fluorophenyl)-3-hydroxynaphthoquinone involves the reaction of 2-fluoro-1,4-dihydroxybenzene with 2-hydroxy-1,4-naphthoquinone. The reaction is carried out in the presence of a catalyst, such as copper(II) acetate, and a solvent, such as acetic acid. The product is then purified using column chromatography to obtain pure 2-(2-fluorophenyl)-3-hydroxynaphthoquinone.

Scientific Research Applications

2-(2-fluorophenyl)-3-hydroxynaphthoquinone has been found to exhibit a range of biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties. Its potential therapeutic applications have been investigated in various scientific research studies.

properties

IUPAC Name

3-(2-fluorophenyl)-4-hydroxynaphthalene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FO3/c17-12-8-4-3-7-11(12)13-14(18)9-5-1-2-6-10(9)15(19)16(13)20/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJONONENOKUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-3-hydroxynaphthalene-1,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.